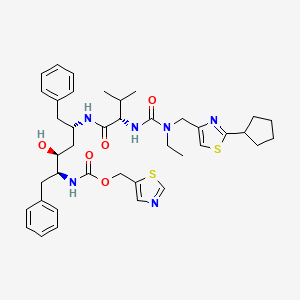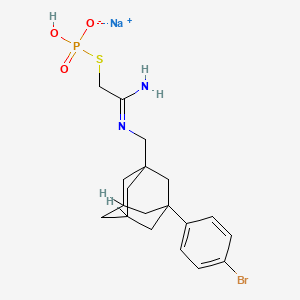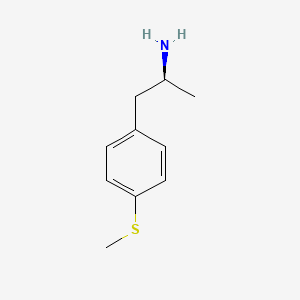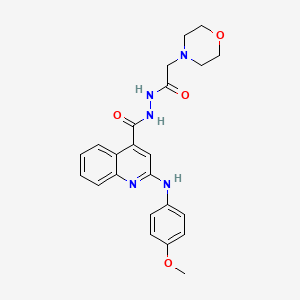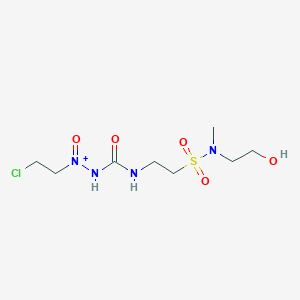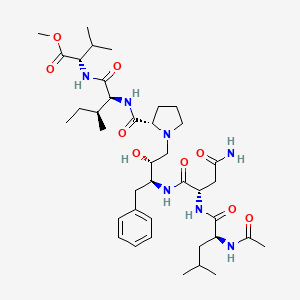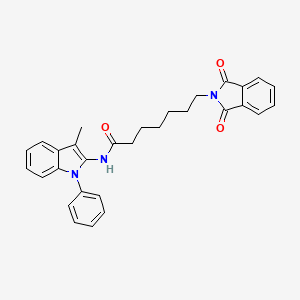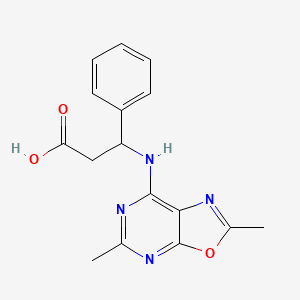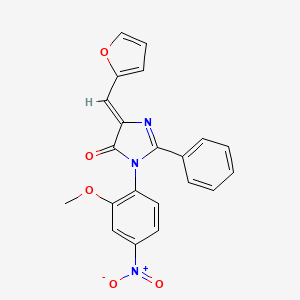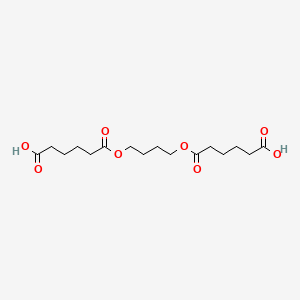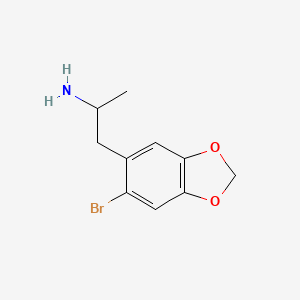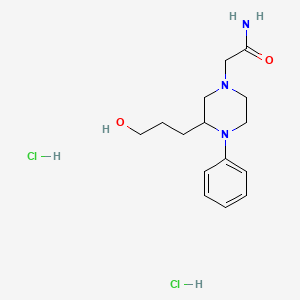
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic areas due to their versatile chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of piperazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include substituted piperazines, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their therapeutic potential, including their use as kinase inhibitors and receptor modulators . Additionally, they are employed in the development of drugs for various diseases due to their ability to interact with specific molecular targets .
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators, influencing the activity of neurotransmitter receptors and other cellular targets . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(3-Hydroxypropyl)-N-phenyl-1-piperazineacetamide dihydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine moiety and exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and drug development .
Propiedades
Número CAS |
118989-78-9 |
|---|---|
Fórmula molecular |
C15H25Cl2N3O2 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-[3-(3-hydroxypropyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c16-15(20)12-17-8-9-18(13-5-2-1-3-6-13)14(11-17)7-4-10-19;;/h1-3,5-6,14,19H,4,7-12H2,(H2,16,20);2*1H |
Clave InChI |
XEYXUNYSDZWNKC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1CC(=O)N)CCCO)C2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


